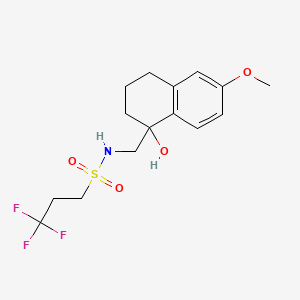

3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S/c1-23-12-4-5-13-11(9-12)3-2-6-14(13,20)10-19-24(21,22)8-7-15(16,17)18/h4-5,9,19-20H,2-3,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIEBFGOCQNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CCC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors

Mode of Action

It’s known that indole derivatives, which share a similar structure with the compound, possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound may interact with its targets in a way that leads to these effects, but more research is needed to confirm this.

Biochemical Pathways

For example, indole derivatives are known to have diverse biological activities and are involved in numerous biochemical pathways

Pharmacokinetics

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound may have unique pharmacokinetic properties due to the presence of the trifluoromethyl group, but more research is needed to confirm this.

Result of Action

It’s known that a bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3. This suggests that the compound may have specific molecular and cellular effects, but more research is needed to confirm this.

Action Environment

It’s known that 1,1,1,3,3,3-hexafluoro-2-propanol, a compound with a similar structure, has certain toxicity to the human body, and contact or inhalation of its vapor may cause irritation to the eyes, skin, and respiratory tract. This suggests that environmental factors such as exposure conditions may influence the compound’s action and efficacy, but more research is needed to confirm this.

Biological Activity

3,3,3-Trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide is a compound with significant potential for various biological applications. Its structure includes a trifluoromethyl group and a naphthalene derivative, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C15H20F3NO4S

- Molecular Weight : 367.38 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways. GPCRs play roles in numerous physiological processes and are common targets for therapeutic agents .

Biological Activities

Research has indicated that compounds similar to 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide exhibit various biological activities:

Antimicrobial Activity

Studies have shown that related sulfonamide derivatives possess antimicrobial properties. For instance, the introduction of functional groups can enhance the efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The trifluoromethyl group may enhance lipophilicity and membrane permeability, contributing to antimicrobial action.

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities. For example, research on naphthalene derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety is also known to interfere with enzyme functions critical for tumor growth.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of sulfonamide derivatives against pathogenic bacteria.

- Findings : Compounds with trifluoromethyl substitutions showed increased antibacterial activity compared to their non-fluorinated counterparts.

- : The presence of fluorine enhances the interaction with bacterial membranes.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of naphthalene-based sulfonamides on cancer cell lines.

- Findings : The tested compounds demonstrated significant inhibition of proliferation in breast and prostate cancer cell lines.

- : Naphthalene derivatives may serve as lead compounds for developing new anticancer agents.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide demonstrates significant activity against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. In vitro studies have indicated that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Drug Delivery Systems

Due to its unique solubility characteristics and stability under physiological conditions, this compound can be explored as a drug delivery vehicle. Its ability to form complexes with other therapeutic agents can enhance the bioavailability and targeted delivery of drugs.

Pesticide Development

The trifluoromethyl group is known to improve the efficacy of agrochemicals. Preliminary studies suggest that 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide may serve as an effective pesticide or herbicide. Its application could lead to better crop protection while minimizing environmental impact.

Polymer Additives

In materials science, the incorporation of trifluoromethyl-containing compounds into polymers can enhance their thermal stability and chemical resistance. This compound could be used as an additive in polymer formulations to improve performance in harsh environments.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Pesticide Efficacy | Preliminary results indicated reduced pest populations in controlled environments. |

| Study 4 | Polymer Stability | Enhanced thermal properties observed when added to polymer matrices. |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares key attributes of the target compound with three analogs identified in the evidence:

Structural and Functional Group Analysis

- Sulfonamide vs. Sulfonate : The target compound’s sulfonamide group (-SO₂NH-) differs from the methanesulfonate (-SO₃⁻CH₃) in . Sulfonamides are typically less acidic (pKa ~10) than sulfonates (pKa ~1–2), affecting ionization and membrane permeability. This may render the target compound more bioavailable at physiological pH compared to sulfonate analogs .

- Fluorination: Both the target compound and the analogs in incorporate trifluoromethyl (-CF₃) groups, which improve metabolic stability and enhance hydrophobic interactions with target proteins.

- Ring Systems: The tetrahydronaphthalen scaffold in the target compound and contrasts with the tetrahydroisoquinoline in . The partial saturation of the naphthalen ring may confer conformational flexibility, while the hydroxyl and methoxy groups could mimic steroidal structures (e.g., estradiol derivatives), suggesting possible endocrine-targeted activity .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values across all analogs. The target compound (estimated logP ~2.5) is less lipophilic than (logP ~3.8) due to the polar hydroxyl and methoxy groups, which may improve aqueous solubility.

- Molecular Weight : The target (366 g/mol) falls within Lipinski’s rule of five limits (<500 g/mol), unlike (555 g/mol), which may face challenges in oral absorption.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3,3,3-trifluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)propane-1-sulfonamide?

- Methodological Answer : Employ factorial design to systematically test reaction variables (e.g., solvent polarity, temperature, catalyst loading). For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective for stabilizing intermediates in sulfonamide synthesis . Additionally, computational reaction path searches based on quantum chemical calculations can narrow optimal conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., using 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard for accurate chemical shift calibration ) with high-performance liquid chromatography (HPLC) to detect impurities. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns, as demonstrated in impurity profiling of sulfonamide derivatives .

Q. How can researchers confirm the stereochemistry of the tetrahydronaphthalene moiety?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For intermediates, employ chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy. Crystallographic data from related tetrahydrothiophenium derivatives provide reference frameworks for structural comparisons .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity under varying pH or solvent conditions?

- Methodological Answer : Use density functional theory (DFT) to simulate protonation states and solvent interactions. For example, the sulfonamide group’s acidity (pKa ~4.37) influences solubility and reactivity in aqueous environments . Molecular dynamics (MD) simulations can further model interactions with biological targets, such as enzyme active sites .

Q. What experimental approaches resolve contradictions in observed bioactivity data (e.g., conflicting enzyme inhibition results)?

- Methodological Answer : Apply a feedback loop integrating experimental and computational data. For instance, discrepancies in binding affinity may arise from conformational flexibility; use NMR titration assays to validate computational docking results . Adjust force field parameters in MD simulations to reconcile differences .

Q. How to design experiments investigating degradation pathways under oxidative or photolytic stress?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light or H₂O₂). Monitor degradation products via LC-MS and compare with predicted pathways from computational fragmentation models. For example, perfluorinated sulfonamides degrade via C–S bond cleavage under UV light, a pathway relevant to fluorinated analogs .

Q. What strategies improve selectivity in functionalizing the methoxy-tetrahydronaphthalene core?

- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl ethers) to shield the hydroxyl group during electrophilic substitution . For regioselective modifications, leverage directing groups (e.g., sulfonamide’s electron-withdrawing effects) to guide metal-catalyzed cross-coupling reactions .

Key Notes for Experimental Design

- Stereochemical Control : Prioritize crystallography for ambiguous configurations .

- AI Integration : Tools like COMSOL Multiphysics enable real-time optimization of reaction parameters (e.g., flow rates, temperature gradients) .

- Contradiction Resolution : Cross-validate computational predictions (e.g., DFT, MD) with empirical data (e.g., NMR, HPLC) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.